4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide
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Overview
Description
4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide is a complex organic compound with a unique structure that combines a naphthalene ring with a benzamide moiety, linked through a sulfamoyl group and a cyanoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide typically involves multi-step organic reactions. One common approach is the reaction of naphthalen-1-ylamine with 4-(2-cyanoethylsulfamoyl)benzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfamoyl and benzamide derivatives, such as:
- 4-(2-cyanoethylsulfamoyl)benzoic acid
- N-naphthalen-1-ylbenzamide
- Other naphthalene-based sulfamoyl compounds
Uniqueness
Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c21-13-4-14-22-27(25,26)17-11-9-16(10-12-17)20(24)23-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-12,22H,4,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKPDVWPCLJTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)NCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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